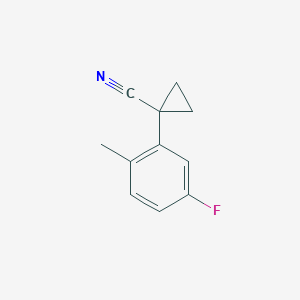
1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
“1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1314698-76-4 . It has a molecular weight of 175.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-(5-fluoro-2-methylphenyl)cyclopropanecarbonitrile" . This name provides some insight into its molecular structure. The “cyclopropane” part of the name indicates a three-membered ring structure. The “5-fluoro-2-methylphenyl” part suggests a phenyl (benzene) ring with a fluorine atom at the 5th position and a methyl group at the 2nd position. The “carbonitrile” indicates a nitrile group (-C≡N) is attached to the cyclopropane ring.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Cyclopropane Derivatives and Oxidation
The oxidation of methylene groups activated by adjacent cyclopropanes, such as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," provides a direct pathway to carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with atom economy principles. The process employs powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems. These methods are pivotal in synthetic organic chemistry for creating cyclopropylketones, which are crucial intermediates in drug development and other organic syntheses (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Cyclopropanation Reactions
Cyclopropane structures are integral in natural and biologically active products, facilitating unique reactions due to high ring strain. "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile" might be involved in [2+1]-type cycloaddition reactions, a prevalent strategy for constructing cyclopropanes. These reactions, including Michael-induced ring closure and the Simmons–Smith reaction, are significant for modifying biologically active compounds, contributing to the development of new pharmaceuticals and materials (Kamimura, 2014).
Fluorine Substituents in Organic Synthesis
The presence of fluorine atoms, as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," impacts the reactivity and physical properties of organic molecules. Fluorine substituents can influence the stability and reactivity of adjacent cyclopropane rings, affecting the overall molecular behavior in synthetic processes. This characteristic is explored in the study of methylenecyclopropane rearrangements, highlighting the distinct kinetic and thermodynamic effects of fluorine compared to methyl substituents (Dolbier, Burkholder, Chaves, & Green, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZPTYQNQZNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
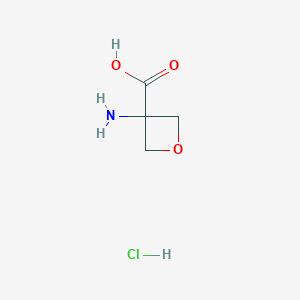
amine hydrochloride](/img/structure/B1379487.png)
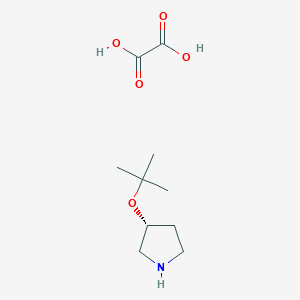
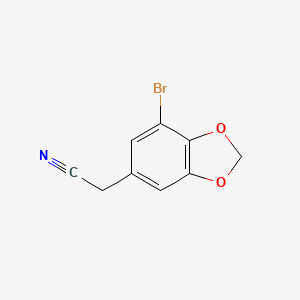
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
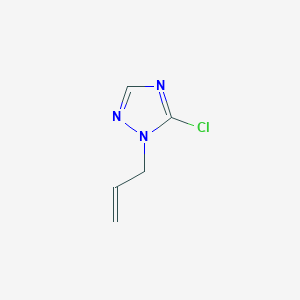
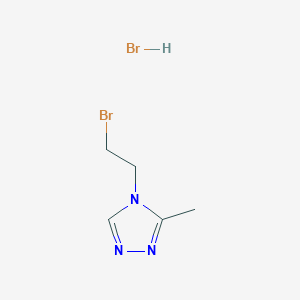
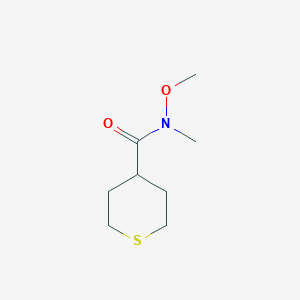
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)